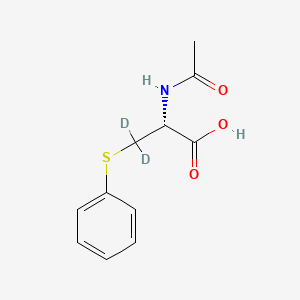

N-Acetyl-S-phenyl-DL-cysteine-3,3-d2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H13NO3S |

|---|---|

Molecular Weight |

241.31 g/mol |

IUPAC Name |

(2R)-2-acetamido-3,3-dideuterio-3-phenylsulfanylpropanoic acid |

InChI |

InChI=1S/C11H13NO3S/c1-8(13)12-10(11(14)15)7-16-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,12,13)(H,14,15)/t10-/m0/s1/i7D2 |

InChI Key |

CICOZWHZVMOPJS-KHQCYXSFSA-N |

Isomeric SMILES |

[2H]C([2H])([C@@H](C(=O)O)NC(=O)C)SC1=CC=CC=C1 |

Canonical SMILES |

CC(=O)NC(CSC1=CC=CC=C1)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

N-Acetyl-S-phenyl-DL-cysteine-3,3-d2: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-S-phenyl-DL-cysteine-3,3-d2 is a deuterated analog of N-Acetyl-S-phenyl-DL-cysteine. Its primary application in scientific research is as an internal standard for the quantitative analysis of S-phenylmercapturic acid (S-PMA) by mass spectrometry. S-PMA is a crucial biomarker for monitoring human exposure to benzene (B151609), a known carcinogen. The use of a stable isotope-labeled internal standard like this compound is essential for achieving accurate and precise quantification in complex biological matrices such as urine. This technical guide provides a comprehensive overview of this compound, including its chemical properties, its role in biomonitoring for benzene exposure, and detailed experimental protocols for its use.

Chemical and Physical Properties

This compound is a stable, non-radioactive isotopically labeled compound. Its key properties are summarized in the table below.

| Property | Value |

| Chemical Name | This compound |

| Synonyms | DL-S-Phenylmercapturic Acid-d2, Ac-DL-Cys(Ph)-OH-d2 |

| Molecular Formula | C₁₁H₁₁D₂NO₃S |

| Molecular Weight | 241.3 g/mol [1] |

| CAS Number (Unlabeled) | 20640-68-0[2][3] |

| Isotopic Enrichment | ≥99 atom % D[2] |

| Appearance | Solid |

| Storage Conditions | 2-8°C Refrigerator[1] |

Application in Benzene Exposure Biomonitoring

Benzene is a volatile organic compound and a known human carcinogen that can be encountered in both occupational and environmental settings.[4] Monitoring exposure to benzene is critical for assessing health risks. The measurement of urinary biomarkers is a non-invasive and effective method for this purpose. S-phenylmercapturic acid (S-PMA) is a specific and sensitive urinary metabolite of benzene.[5][6]

The metabolic pathway from benzene to S-PMA is a detoxification process. In the body, benzene is first oxidized to benzene oxide, which can then be conjugated with glutathione. Subsequent enzymatic cleavage and N-acetylation lead to the formation of S-PMA, which is then excreted in the urine.

To accurately quantify the low concentrations of S-PMA in urine, a robust analytical method is required. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard, such as this compound, is crucial in LC-MS/MS analysis to correct for variations in sample preparation and instrument response, thereby ensuring the reliability of the results.

Benzene Metabolism to S-Phenylmercapturic Acid

Experimental Protocols

The following sections detail the methodologies for the quantification of S-PMA in urine using this compound as an internal standard. The protocols are based on established and validated methods in the scientific literature.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common and effective method for the cleanup and concentration of S-PMA from urine samples.

-

Sample Thawing and Centrifugation : Thaw frozen urine samples at room temperature. Vortex the samples to ensure homogeneity and then centrifuge to pellet any precipitates.

-

Internal Standard Spiking : Transfer a known volume of the urine supernatant (e.g., 1 mL) to a clean tube. Add a precise amount of this compound solution (the internal standard).

-

SPE Cartridge Conditioning : Condition a C18 SPE cartridge by washing it sequentially with methanol (B129727) and then with water.

-

Sample Loading : Load the urine sample onto the conditioned SPE cartridge.

-

Washing : Wash the cartridge with a series of solutions to remove interfering substances. A typical wash sequence might include water followed by a low-concentration organic solvent wash.

-

Elution : Elute the S-PMA and the internal standard from the cartridge using an appropriate solvent, such as methanol or acetonitrile.

-

Evaporation and Reconstitution : Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small, known volume of the mobile phase used for LC-MS/MS analysis.

Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is an alternative method for sample preparation.

-

Sample Thawing and Centrifugation : Follow the same initial steps as for SPE.

-

Internal Standard Spiking and Acidification : To a known volume of urine, add the internal standard and an acid (e.g., hydrochloric acid) to adjust the pH.

-

Extraction : Add an immiscible organic solvent (e.g., ethyl acetate) to the acidified urine sample. Vortex vigorously to ensure thorough mixing and extraction of the analyte and internal standard into the organic phase.

-

Phase Separation : Centrifuge the mixture to separate the organic and aqueous layers.

-

Collection of Organic Layer : Carefully transfer the upper organic layer to a new tube.

-

Evaporation and Reconstitution : Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase.

LC-MS/MS Analysis

The reconstituted sample extract is then analyzed by LC-MS/MS.

-

Chromatographic Separation :

-

Column : A C18 reversed-phase column is typically used.

-

Mobile Phase : A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), both containing a small amount of an acid (e.g., formic acid or acetic acid), is commonly employed.

-

Flow Rate : A typical flow rate is in the range of 0.2-0.5 mL/min.

-

-

Mass Spectrometric Detection :

-

Ionization Mode : Electrospray ionization (ESI) in the negative ion mode is used.

-

Detection Method : Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The precursor and product ion transitions for both S-PMA and the deuterated internal standard are monitored.

-

S-PMA transition : m/z 238 → 109

-

This compound transition : m/z 240 → 111 (Note: some sources may use d5-labeled standard with a transition of m/z 243 → 114[5])

-

-

Experimental Workflow for S-PMA Quantification

Data Presentation

The use of an internal standard allows for the creation of a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in the calibration standards. The concentration of S-PMA in the unknown samples can then be determined from this curve.

| Parameter | Typical Value Range |

| Linearity (r²) | > 0.99 |

| Limit of Quantification (LOQ) | 0.1 - 1.0 ng/mL |

| Precision (%CV) | < 15% |

| Accuracy (%Bias) | ± 15% |

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of the benzene biomarker S-phenylmercapturic acid in biological samples. Its use as an internal standard in LC-MS/MS methods allows for the correction of analytical variability, which is critical for obtaining high-quality data in research, clinical, and occupational health settings. The detailed protocols and information provided in this guide are intended to assist researchers and scientists in the successful implementation of methods for benzene exposure assessment.

References

- 1. This compound | LGC Standards [lgcstandards.com]

- 2. immunomart.com [immunomart.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. scielo.br [scielo.br]

- 5. Determination of S-phenylmercapturic acid in human urine using an automated sample extraction and fast liquid chromatography-tandem mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

N-Acetyl-S-phenyl-DL-cysteine-3,3-d2 chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of N-Acetyl-S-phenyl-DL-cysteine-3,3-d2, a critical internal standard for advanced analytical methodologies in toxicology and drug metabolism studies.

Core Chemical Properties

This compound is the deuterium-labeled form of N-Acetyl-S-phenyl-DL-cysteine. The incorporation of two deuterium (B1214612) atoms at the C3 position of the cysteine residue provides a stable isotopic signature, making it an ideal internal standard for mass spectrometry-based quantification.

Quantitative Data Summary

The following table summarizes the key chemical and physical properties of this compound.

| Property | Value | Source |

| Chemical Formula | C₁₁H₁₁D₂NO₃S | [1][2] |

| Molecular Weight | 241.30 g/mol | [1] |

| Isotopic Enrichment | ≥99 atom % D | [3] |

| CAS Number | Not available | [1] |

| CAS Number (unlabeled) | 20640-68-0 | [1][3] |

| Physical State | Solid (assumed) | General knowledge |

| Storage Conditions | Room temperature | [1] |

| Stability | Stable under recommended storage conditions. Re-analysis is recommended after three years. | [1] |

Synthesis and Purification

General Synthesis Strategy

The synthesis would likely involve the following key steps:

-

Preparation of Deuterated Cysteine: Introduction of deuterium at the C3 position of a suitable cysteine precursor. This can be achieved through various methods, such as reduction of a precursor with a deuterium source or enzymatic reactions in a deuterated medium.

-

S-Phenylation: Reaction of the deuterated cysteine with a phenylating agent, such as a phenyl halide or a diaryliodonium salt, to introduce the S-phenyl group.

-

N-Acetylation: Acetylation of the amino group of the S-phenyl-cysteine-d2 intermediate using acetic anhydride (B1165640) or acetyl chloride to yield the final product.

The logical flow of this synthesis can be visualized as follows:

Caption: General workflow for the synthesis of this compound.

Purification

Purification of the final product is crucial to ensure high isotopic and chemical purity, which is essential for its use as an internal standard. High-performance liquid chromatography (HPLC) is a common and effective method for purifying such compounds.

Application in Quantitative Analysis

The primary application of this compound is as an internal standard in isotope dilution mass spectrometry methods, particularly for the quantification of mercapturic acids in biological matrices like urine.[4] Mercapturic acids are metabolites of xenobiotics and endogenous compounds, serving as important biomarkers for exposure to toxic substances and for studying metabolic pathways.

Experimental Protocol: Quantification of Mercapturic Acids using LC-MS/MS

This section details a representative protocol for the analysis of mercapturic acids in urine using this compound as an internal standard.

Objective: To accurately quantify the concentration of a specific mercapturic acid (analyte) in a urine sample.

Materials:

-

Urine sample

-

This compound (Internal Standard, IS) solution of known concentration

-

Solvents for extraction and mobile phase (e.g., methanol (B129727), acetonitrile, water with formic acid)

-

Solid-phase extraction (SPE) cartridges

-

LC-MS/MS system

Methodology:

-

Sample Preparation:

-

Thaw frozen urine samples to room temperature.

-

Centrifuge the samples to pellet any precipitates.

-

Take a known volume of the supernatant.

-

Spike the sample with a known amount of the this compound internal standard solution.

-

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge with methanol followed by water.

-

Load the spiked urine sample onto the cartridge.

-

Wash the cartridge with a weak solvent to remove interferences.

-

Elute the analyte and the internal standard with an appropriate organic solvent.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Separate the analyte and the internal standard using a suitable HPLC column and gradient elution.

-

Detect and quantify the analyte and the internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard.

-

-

Data Analysis:

-

Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

-

Generate a calibration curve by analyzing a series of calibration standards with known concentrations of the analyte and a constant concentration of the internal standard.

-

Determine the concentration of the analyte in the unknown sample by interpolating its peak area ratio on the calibration curve.

-

The workflow for this analytical protocol is illustrated below:

Caption: Experimental workflow for quantifying mercapturic acids using an internal standard.

Signaling Pathways

This compound is designed as a chemically and biologically inert tracer for analytical purposes. Its primary function is to mimic the analyte of interest during sample preparation and analysis without interfering with biological processes. Therefore, it is not expected to be involved in or perturb any cellular signaling pathways. Research on the biological effects and signaling pathways of its non-deuterated counterpart, N-acetylcysteine (NAC), is extensive and focuses on its role as a precursor to the antioxidant glutathione. However, this is outside the scope of the analytical application of the deuterated compound.

Conclusion

This compound is an indispensable tool for researchers in toxicology, pharmacology, and clinical chemistry. Its well-defined chemical properties and high isotopic purity make it an excellent internal standard for the accurate and precise quantification of mercapturic acid biomarkers. The use of this internal standard in LC-MS/MS workflows significantly improves the reliability of analytical data, which is crucial for understanding exposure to xenobiotics and the metabolic fate of drugs.

References

Synthesis of N-Acetyl-S-phenyl-DL-cysteine-3,3-d2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-Acetyl-S-phenyl-DL-cysteine-3,3-d2, a deuterated isotopologue of the benzene (B151609) metabolite S-phenylmercapturic acid. This compound is of significant interest as an internal standard for quantitative bioanalytical mass spectrometry assays, particularly in the fields of toxicology and drug metabolism.[1] The selective incorporation of deuterium (B1214612) at the C-3 position of the cysteine moiety offers a distinct mass shift, facilitating precise quantification in complex biological matrices.

Physicochemical Properties and Characterization Data

Table 1: Physicochemical Properties

| Property | Value | Compound |

| Molecular Formula | C₁₁H₁₁D₂NO₃S | This compound[2] |

| Molecular Weight | 241.3 g/mol | This compound[2] |

| Molecular Formula | C₁₁H₁₃NO₃S | N-Acetyl-S-phenyl-L-cysteine[3] |

| Molecular Weight | 239.29 g/mol | N-Acetyl-S-phenyl-L-cysteine[3] |

| Appearance | White to off-white solid | N/A |

| Melting Point | N/A | N/A |

| Solubility | Soluble in methanol, ethanol, DMSO | N/A |

Table 2: Spectroscopic Data for N-Acetyl-L-cysteine (Unlabeled Precursor Analogue)

| Technique | Data | Reference |

| ¹H NMR (D₂O) | δ 4.63 (m, 1H), 2.99 (m, 2H), 2.08 (s, 3H) | [4] |

| ¹³C NMR (D₂O) | δ 176.89, 173.66, 57.51, 27.41, 23.45 | [4] |

| Mass Spectrum (EI) | m/z 163 (M+), 121, 102, 75, 59 | [5][6] |

Proposed Synthetic Workflow

The synthesis of this compound can be logically approached in a three-step sequence starting from the commercially available deuterated precursor, L-cysteine-3,3-d2. The following diagram illustrates the proposed synthetic pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. N-乙酰基-S-苯基-L-半胱氨酸 analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 4. Real-Time insight into in vivo redox status utilizing hyperpolarized [1-13C] N-acetyl cysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. L-Cysteine, N-acetyl- [webbook.nist.gov]

- 6. L-Cysteine, N-acetyl- [webbook.nist.gov]

An In-depth Technical Guide to the Hypothesized Mechanism of Action of N-Acetyl-S-phenyl-DL-cysteine-3,3-d2

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental studies on the mechanism of action of N-Acetyl-S-phenyl-DL-cysteine-3,3-d2 are not publicly available. This guide provides a hypothesized mechanism based on the known biotransformation of its non-deuterated analog, N-acetyl-S-phenylcysteine (S-phenylmercapturic acid, SPMA), the well-established mechanisms of N-acetylcysteine (NAC), and the principles of the kinetic isotope effect due to deuteration.

Executive Summary

This compound is a deuterated form of N-acetyl-S-phenylcysteine, a known metabolite of benzene (B151609). While primarily utilized as an internal standard in analytical chemistry for the precise quantification of its non-deuterated counterpart, its unique isotopic labeling introduces potential alterations to its metabolic fate and pharmacological activity. This document elucidates the inferred mechanism of action by examining three core areas: the established metabolic pathway of N-acetyl-S-phenylcysteine, the multifaceted pharmacological activities of its parent compound N-acetylcysteine (NAC), and the influence of deuteration on enzyme kinetics. It is hypothesized that this compound follows the same metabolic and pharmacological pathways as its non-deuterated analog but with altered kinetics, potentially leading to a modified pharmacokinetic and pharmacodynamic profile.

Metabolism of N-Acetyl-S-phenylcysteine

N-acetyl-S-phenylcysteine, also known as S-phenylmercapturic acid (SPMA), is a well-established urinary biomarker for benzene exposure.[1][2][3] Its formation is a detoxification pathway that begins with the metabolism of benzene.

The biotransformation of benzene to SPMA is a multi-step process:

-

Oxidation of Benzene: Benzene is first oxidized by cytochrome P450 enzymes, primarily CYP2E1, to form benzene oxide.

-

Glutathione (B108866) Conjugation: Benzene oxide is then conjugated with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs).[4]

-

Metabolic Processing: The resulting glutathione conjugate is further metabolized through the mercapturic acid pathway. This involves the sequential cleavage of the glutamate (B1630785) and glycine (B1666218) residues, followed by N-acetylation of the remaining cysteine conjugate to form N-acetyl-S-phenylcysteine (SPMA), which is then excreted in the urine.[4][5]

A precursor to SPMA, pre-S-phenylmercapturic acid (pre-SPMA), can also be present in urine and is converted to SPMA under acidic conditions.[6]

Experimental Protocol: Determination of S-Phenylmercapturic Acid in Urine

A common method for the quantification of SPMA in urine involves liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8]

-

Sample Preparation: Urine samples are spiked with a deuterated internal standard, such as this compound. Solid-phase extraction is then used to clean up the sample.[7]

-

Chromatographic Separation: The extracted sample is injected into an HPLC system, typically with a C18 column, to separate SPMA from other urinary components.[9]

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in selected reaction monitoring (SRM) mode to specifically detect and quantify SPMA and the internal standard based on their unique mass-to-charge ratios of precursor and product ions.[7]

Pharmacological Actions of the Parent Compound: N-Acetylcysteine (NAC)

N-Acetylcysteine (NAC) is a well-studied compound with multiple mechanisms of action.[10] It is plausible that this compound, after potential metabolic cleavage of the phenyl group or through other transformations, could exhibit some of the pharmacological activities of NAC.

Glutathione Precursor

NAC is a precursor to the amino acid L-cysteine, which is a building block for the antioxidant glutathione (GSH).[10] By replenishing intracellular GSH levels, NAC enhances the body's natural antioxidant defenses.[11] This is particularly important in conditions of oxidative stress where GSH levels are depleted.

Antioxidant Activity

NAC has direct antioxidant properties due to its free thiol group, which can scavenge reactive oxygen species (ROS). Recent research also suggests that NAC can trigger the production of intracellular hydrogen sulfide (B99878) (H2S) and sulfane sulfur species, which are potent antioxidants.[12]

Modulation of Inflammatory Pathways

NAC has been shown to modulate inflammatory pathways. It can reduce the serum levels of pro-inflammatory cytokines such as C-reactive protein (CRP) and interleukin-6 (IL-6).[13]

| Biomarker | Effect of NAC Supplementation | Reference |

| C-reactive protein (CRP) | Reduction in serum levels | [13] |

| Interleukin-6 (IL-6) | Reduction in serum levels | [13] |

| Malondialdehyde (MDA) | Significant decrease | [14] |

| Interleukin-8 (IL-8) | Significant decrease | [14] |

| Homocysteine | Significant decrease | [14] |

| Tumor necrosis factor-α (TNF-α) | Potential for reduction | [14] |

This table summarizes the effects of oral NAC supplementation on various inflammatory and oxidative stress biomarkers as reported in systematic reviews and meta-analyses.

The Influence of Deuteration: The Kinetic Isotope Effect

The substitution of hydrogen with its heavier isotope, deuterium, at the 3,3-position of the cysteine moiety in this compound can influence its metabolic fate through the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, and therefore, reactions that involve the cleavage of this bond will proceed at a slower rate.

Potential Impact on Metabolism

The metabolism of the cysteine portion of the molecule could be affected by deuteration. Enzymes that catalyze reactions involving the cleavage of a C-H bond at the 3-position of the cysteine backbone may exhibit a slower reaction rate with the deuterated substrate. This could lead to:

-

Slower Metabolism: The overall rate of metabolism of this compound may be reduced compared to its non-deuterated counterpart.

-

Increased Half-Life: A slower rate of metabolism could result in a longer plasma half-life of the compound.

-

Altered Metabolite Profile: The slower metabolism of the deuterated portion of the molecule could potentially lead to a shift in the metabolic pathway, favoring other routes of biotransformation that do not involve the cleavage of the C-D bond.

It is important to note that the magnitude of the KIE depends on the specific enzymatic reaction and whether the C-H bond cleavage is the rate-determining step.

Hypothesized Mechanism of Action of this compound

Based on the available evidence for its constituent parts, the mechanism of action of this compound can be inferred as follows:

-

Metabolic Fate: The compound is likely to undergo deacetylation, catalyzed by acylases, similar to other N-acetylated amino acids.[15][16] However, the deuteration at the 3-position of the cysteine moiety may slow down subsequent metabolic steps involving this position, potentially leading to a longer half-life and altered metabolite profile compared to the non-deuterated analog.

-

Pharmacological Activity: If metabolized to release a cysteine or cysteine-like moiety, it could serve as a precursor for glutathione synthesis, thereby exerting antioxidant effects. It may also possess direct ROS scavenging capabilities and modulate inflammatory pathways, similar to NAC. The potential for a longer half-life could translate to a more sustained pharmacological effect.

Conclusion

This compound is a valuable tool in biomedical research, primarily as an internal standard. Its mechanism of action is hypothesized to be a composite of the metabolic pathways of N-acetyl-S-phenylcysteine and the pharmacological activities of N-acetylcysteine, modified by the kinetic isotope effect of deuteration. This deuteration is expected to slow down its metabolism, potentially enhancing its bioavailability and prolonging its therapeutic effects. Further research is warranted to experimentally validate this hypothesized mechanism and to explore the potential therapeutic applications of this and other deuterated compounds.

References

- 1. Application of the urinary S-phenylmercapturic acid test as a biomarker for low levels of exposure to benzene in industry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of S-phenylmercapturic acid in urine as an indicator of exposure to benzene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Suitability of S-phenyl mercapturic acid and trans-trans-muconic acid as biomarkers for exposure to low concentrations of benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Identification of N-acetyl-S-(2,5-dihydroxyphenyl)-L-cysteine as a urinary metabolite of benzene, phenol, and hydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Determination of the urinary benzene metabolites S-phenylmercapturic acid and trans,trans-muconic acid by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biomonitoring of the benzene metabolite s-phenylmercapturic acid and the toluene metabolite s-benzylmercapturic acid in urine from firefighters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cdc.gov [cdc.gov]

- 10. N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The metabolism of N-acetylcysteine by human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. N-Acetyl Cysteine Functions as a Fast-Acting Antioxidant by Triggering Intracellular H2S and Sulfane Sulfur Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The effects of N-Acetylcysteine on serum level of inflammatory biomarkers in adults. Findings from a systematic review and meta-analysis of randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The effects of N-acetylcysteine on inflammatory and oxidative stress biomarkers: A systematic review and meta-analysis of controlled clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Acylase I-catalyzed deacetylation of N-acetyl-L-cysteine and S-alkyl-N-acetyl-L-cysteines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Metabolism of N-acetyl-L-cysteine. Some structural requirements for the deacetylation and consequences for the oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

Isotopic Labeling of N-Acetyl-S-phenyl-cysteine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic labeling of N-Acetyl-S-phenyl-cysteine, a critical tool in metabolism, toxicology, and pharmacokinetic studies. This document details the metabolic pathways involving this compound, experimental protocols for its analysis, and a summary of key quantitative data.

Introduction

N-Acetyl-S-phenyl-cysteine (S-phenylmercapturic acid, SPMA) is a metabolite of benzene (B151609) and other xenobiotics. It is formed through the mercapturic acid pathway, a major route for the detoxification of electrophilic compounds. Due to its specificity, SPMA is a widely accepted biomarker for assessing exposure to benzene. The use of isotopically labeled N-Acetyl-S-phenyl-cysteine, particularly with stable isotopes such as deuterium (B1214612) (²H or D) and carbon-13 (¹³C), is indispensable for its accurate quantification in biological matrices. These labeled compounds serve as ideal internal standards in mass spectrometry-based analytical methods, correcting for matrix effects and variations in sample processing.

Metabolic Pathway: The Mercapturic Acid Pathway

N-Acetyl-S-phenyl-cysteine is the final product of the mercapturic acid pathway, which detoxifies xenobiotics. The process begins with the conjugation of the xenobiotic (or its electrophilic metabolite) with glutathione (B108866) (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). The resulting glutathione conjugate is then sequentially metabolized by peptidases to a cysteine conjugate. Finally, N-acetyltransferase acetylates the cysteine conjugate to form the mercapturic acid, which is then excreted in the urine.

Synthesis of Isotopically Labeled N-Acetyl-S-phenyl-cysteine

While detailed synthetic protocols for isotopically labeled N-Acetyl-S-phenyl-cysteine are often proprietary, the general approach involves the reaction of an isotopically labeled precursor with the appropriate substrate. For instance, ¹³C₆-labeled N-Acetyl-S-phenyl-cysteine can be synthesized using ¹³C₆-benzene as a starting material, which is then metabolized in a biological system or reacted chemically. Deuterium-labeled versions are typically prepared using deuterated reagents in the synthesis of N-acetylcysteine or the phenyl group.

Commercially available isotopically labeled standards are widely used in research and clinical settings. These standards are characterized by high isotopic purity, typically ≥97%.

Experimental Protocols

The quantification of N-Acetyl-S-phenyl-cysteine in biological samples, primarily urine, is most commonly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of an isotopically labeled internal standard is crucial for accuracy and precision.

Sample Preparation for Urinary N-Acetyl-S-phenyl-cysteine Analysis

A common method for extracting N-Acetyl-S-phenyl-cysteine from urine involves solid-phase extraction (SPE).

Materials:

-

Urine sample

-

Isotopically labeled N-Acetyl-S-phenyl-cysteine internal standard (e.g., d₅-SPMA)

-

Deionized water

-

Acetic acid

-

C18 SPE cartridges

-

Vacuum manifold

-

Nitrogen evaporator or vacuum concentrator

-

HPLC mobile phase

Procedure:

-

Thaw the urine specimen to room temperature and vortex to ensure homogeneity.

-

Transfer a 4.0 mL aliquot of urine into a culture tube.

-

Add 0.5 mL of deionized water.

-

Spike the sample with a known amount of the deuterated internal standard solution (e.g., 0.5 mL of 30 ng/mL d₅-SPMA).

-

Pre-condition a C18 SPE cartridge by washing with 2 mL of acetone followed by 2 mL of deionized water.

-

Load the urine mixture onto the SPE cartridge and draw it through under vacuum at a flow rate not exceeding 1 mL/min.

-

Wash the cartridge with 1 mL of HPLC grade water.

-

Elute the analyte and internal standard with three 3 mL portions of acetone, collecting the eluate.

-

Evaporate the acetone extract to dryness using a nitrogen evaporator or vacuum concentrator.

-

Reconstitute the dried extract in 1 mL of the initial HPLC mobile phase.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.[1][2]

LC-MS/MS Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Typical):

-

Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 4 µm)

-

Mobile Phase A: 0.1% Acetic acid in water

-

Mobile Phase B: Acetonitrile

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 8 µL

-

Gradient: A linear gradient is typically used to separate the analyte from matrix components.

Mass Spectrometry Conditions (Typical):

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

Mass Transitions: The specific mass transitions for the analyte and internal standard are monitored.

The following diagram illustrates a general workflow for the quantitative analysis of N-Acetyl-S-phenyl-cysteine using an isotopically labeled internal standard.

Quantitative Data

The use of isotopically labeled internal standards allows for the generation of accurate and precise quantitative data. The following tables summarize typical mass spectrometry parameters and analytical method performance for the analysis of N-Acetyl-S-phenyl-cysteine (SPMA).

Table 1: Mass Spectrometry Parameters for N-Acetyl-S-phenyl-cysteine (SPMA) and its Deuterated Internal Standard.

| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| SPMA | ESI- | 238 | 109 | [3] |

| d₅-SPMA | ESI- | 243 | 114 | [3] |

Table 2: Performance Characteristics of a Typical LC-MS/MS Method for SPMA Quantification.

| Parameter | Value | Reference |

| Linearity Range | 0.400 - 200 ng/mL | [3] |

| Limit of Quantification (LOQ) | 0.10 µg/L | [4] |

| Accuracy | 98.3% - 99.6% | [4] |

| Precision (RSD) | 1.6% - 6.4% | [4] |

Table 3: Commercially Available Isotopically Labeled N-Acetyl-S-phenyl-cysteine Standards.

| Compound | Isotopic Label | Isotopic Purity | Supplier Example |

| N-Acetyl-S-phenyl-cysteine-¹³C₆ | ¹³C₆ | ≥99% | Toronto Research Chemicals |

| N-Acetyl-S-phenyl-cysteine-d₅ | d₅ | ≥98% | CDN Isotopes |

| N-Acetyl-S-phenyl-DL-cysteine-3,3-d₂ | d₂ | Not specified | MedChemExpress[5] |

Conclusion

The isotopic labeling of N-Acetyl-S-phenyl-cysteine is a cornerstone of modern bioanalytical chemistry, enabling precise and accurate quantification of this important biomarker of xenobiotic exposure. The use of stable isotope-labeled internal standards in conjunction with LC-MS/MS provides the sensitivity and specificity required for demanding applications in clinical diagnostics, toxicology, and drug development. The methodologies and data presented in this guide offer a comprehensive resource for researchers and scientists working in these fields.

References

- 1. S-Benzylmercapturic Acid and s-Phenylmercapturic Acid in Urine (8326) - Wikisource, the free online library [en.wikisource.org]

- 2. cdc.gov [cdc.gov]

- 3. Determination of S-phenylmercapturic acid in human urine using an automated sample extraction and fast liquid chromatography-tandem mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New fully automated gas chromatographic analysis of urinary S-phenylmercapturic acid in isotopic dilution using negative chemical ionization with isobutane as reagent gas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to N-Acetyl-S-phenyl-DL-cysteine-3,3-d2 for Metabolic Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Acetyl-S-phenyl-DL-cysteine-3,3-d2, a critical tool in the field of metabolic research, particularly in the context of xenobiotic exposure. This document details its role as an internal standard in the quantification of S-phenylmercapturic acid (SPMA), a key biomarker for benzene (B151609) exposure. Included are detailed experimental protocols, quantitative data from human biomonitoring studies, and diagrams illustrating the relevant metabolic pathways and analytical workflows.

Introduction to this compound

This compound is the deuterium-labeled form of N-Acetyl-S-phenyl-DL-cysteine, also known as S-phenylmercapturic acid (SPMA). The incorporation of two deuterium (B1214612) atoms at the C-3 position of the cysteine moiety results in a stable, isotopically heavy molecule. This key feature makes it an ideal internal standard for quantitative analysis using mass spectrometry-based techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] In metabolic studies, particularly those investigating exposure to benzene, this compound is used to accurately quantify the levels of its unlabeled counterpart, SPMA, in biological matrices like urine.

The use of a stable isotope-labeled internal standard is crucial for correcting for variations in sample preparation, chromatographic retention, and ionization efficiency, thereby ensuring the accuracy and precision of the analytical method.

Metabolic Pathway of Benzene and Formation of S-Phenylmercapturic Acid

Benzene, a ubiquitous environmental and industrial pollutant, undergoes a complex metabolic process in the body. A minor but highly specific metabolic pathway involves the formation of SPMA. This pathway is a critical indicator of benzene exposure.

The biotransformation begins with the oxidation of benzene to benzene oxide, a reactive epoxide, primarily mediated by cytochrome P450 enzymes in the liver. Benzene oxide can then be conjugated with glutathione (B108866) (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). This conjugation is a key detoxification step, leading to the formation of a pre-SPMA (S-(1,2-dihydro-2-hydroxyphenyl)-glutathione) conjugate. This precursor is then further metabolized through the mercapturic acid pathway. This involves the sequential cleavage of the glutamate (B1630785) and glycine (B1666218) residues from the glutathione conjugate, followed by N-acetylation of the remaining cysteine conjugate to form SPMA, which is then excreted in the urine.

Diagram of the Benzene to S-Phenylmercapturic Acid Metabolic Pathway

Caption: Metabolic conversion of benzene to S-phenylmercapturic acid (SPMA).

Quantitative Analysis of S-Phenylmercapturic Acid

The quantification of SPMA in urine is a reliable method for assessing benzene exposure. The use of this compound as an internal standard is integral to achieving high accuracy and precision in these measurements.

Data Presentation: Urinary SPMA Levels

The following tables summarize urinary SPMA concentrations from various human biomonitoring studies. These values can serve as a reference for interpreting exposure data.

Table 1: Urinary S-Phenylmercapturic Acid (SPMA) Levels in Smokers and Non-Smokers

| Population | Number of Subjects | Median SPMA (µg/g creatinine) | 95th Percentile (µg/g creatinine) |

| Smokers | 1076 | 1.132 | >7.0 |

| Non-Smokers | 1076 | 0.097 | 0.7 |

Data compiled from a study in Central Italy.

Table 2: Urinary S-Phenylmercapturic Acid (SPMA) Levels in Occupationally Exposed Workers

| Exposure Group | Number of Subjects | Mean SPMA (µg/g creatinine) ± SD |

| Exposed Workers (Non-Smokers) | 231 | 1.2 ± 0.9 |

| Control Group (Non-Smokers) | 102 | 0.7 ± 0.6 |

| Exposed Workers (Smokers) | 68 | Higher than non-smoking exposed workers |

Data from a study of workers exposed to low levels of benzene.

Table 3: Urinary S-Phenylmercapturic Acid (SPMA) Levels in Informal Shoe Industry Workers

| Characteristic | Number of Subjects | Mean SPMA (µg/g creatinine) ± SD |

| All Workers | 60 | 26.07 ± 40.57 |

Note: 33% of these workers had SPMA levels above the BEI ACGIH of >25 µg/g creatinine.

Experimental Protocols

This section provides detailed methodologies for the synthesis of the deuterated standard and its application in a typical metabolic study.

Proposed Synthesis of this compound

Step 1: Deuteration of Cysteine

The key step is the introduction of deuterium at the C-3 position of cysteine. This can be challenging due to the presence of the thiol group. A potential method involves the use of a protected cysteine derivative to avoid interference from the thiol group, followed by H-D exchange under basic conditions in D₂O.

Step 2: Synthesis of this compound

A common method for the synthesis of the unlabeled compound is the reaction of N-acetylcysteine with a phenylating agent. A similar approach can be used with the deuterated N-acetylcysteine.

-

N-Acetylation of 3,3-d2-DL-cysteine: The deuterated cysteine is acetylated using acetic anhydride (B1165640) in a suitable solvent.

-

S-Phenylation: The resulting N-acetyl-3,3-d2-DL-cysteine is then reacted with a phenylating agent, such as benzenediazonium (B1195382) chloride or by a metal-catalyzed cross-coupling reaction with a phenyl halide, to introduce the phenyl group onto the sulfur atom.

-

Purification: The final product is purified by recrystallization or chromatography.

Diagram of the Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of the deuterated standard.

Quantification of Urinary SPMA using LC-MS/MS

This protocol outlines a typical method for the analysis of SPMA in urine samples using this compound as an internal standard.

1. Sample Preparation (Solid-Phase Extraction - SPE)

-

Sample Thawing and Spiking: Thaw frozen urine samples at room temperature. Centrifuge to remove any precipitate. To a defined volume of urine (e.g., 1 mL), add a known amount of the internal standard, this compound.

-

Acidification: Acidify the urine sample to a pH of approximately 3-4 with an appropriate acid (e.g., formic acid or acetic acid).

-

SPE Cartridge Conditioning: Condition a mixed-mode or reversed-phase SPE cartridge (e.g., Oasis HLB or C18) with methanol (B129727) followed by acidified water.

-

Sample Loading: Load the acidified urine sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

-

Elution: Elute the analyte and internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.

-

Mobile Phase: A gradient elution with a mobile phase consisting of water with a small amount of acid (e.g., 0.1% formic acid) as solvent A and an organic solvent like acetonitrile (B52724) or methanol with the same acid concentration as solvent B.

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

-

Injection Volume: 5-20 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode is commonly used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

-

MRM Transitions:

-

SPMA (unlabeled): m/z 238.1 → 109.1

-

This compound (Internal Standard): m/z 240.1 → 109.1 (or other appropriate fragment)

-

-

3. Data Analysis

-

Quantification: The concentration of SPMA in the urine sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of unlabeled SPMA and a constant concentration of the internal standard.

Diagram of the Analytical Workflow

Caption: General workflow for the quantification of urinary SPMA.

Conclusion

This compound is an indispensable tool for researchers and professionals in the fields of toxicology, drug metabolism, and environmental health. Its use as an internal standard in LC-MS/MS-based methods allows for the highly accurate and precise quantification of S-phenylmercapturic acid, a specific and reliable biomarker of benzene exposure. The methodologies and data presented in this guide provide a solid foundation for the implementation of robust analytical protocols for biomonitoring and metabolic studies. The continued application of such stable isotope-labeled standards will be crucial in advancing our understanding of xenobiotic metabolism and its impact on human health.

References

The Gold Standard in Quantitative Analysis: A Technical Guide to the Role of Deuterium Labeling in Mass Spectrometry Standards

Introduction

In the rigorous landscape of quantitative mass spectrometry, particularly within drug development and clinical research, the pursuit of accuracy and precision is paramount. Stable isotope-labeled (SIL) internal standards are the cornerstone of reliable bioanalysis, and among these, deuterium-labeled compounds have emerged as the "gold standard."[1] This technical guide provides an in-depth exploration of the core principles, applications, and critical considerations for the use of deuterium-labeled internal standards. These standards are molecules chemically identical to the analyte of interest, with the key difference being the substitution of one or more hydrogen atoms with their stable, heavier isotope, deuterium (B1214612) (²H or D).[2][3] This subtle modification allows the internal standard to be distinguished by the mass spectrometer while ensuring it mirrors the analyte's behavior throughout the analytical workflow, from sample preparation to detection, thereby correcting for a multitude of potential errors.[2][4]

Core Principle: Isotope Dilution Mass Spectrometry (IDMS)

The efficacy of deuterium-labeled standards is rooted in the principle of Isotope Dilution Mass Spectrometry (IDMS).[4] This powerful technique is the most accurate quantitative method for correcting for analytical variability.[1][5] The process involves adding a known quantity of the deuterium-labeled internal standard (IS) to a sample containing an unknown quantity of the native analyte at the earliest stage of sample preparation.[4]

Because the deuterated standard is chemically and physically identical to the analyte, it experiences the same processing inefficiencies, including:

-

Inconsistent Recovery: Losses during extraction, evaporation, or reconstitution steps.[1]

-

Matrix Effects: Co-eluting components from complex biological matrices (e.g., plasma, urine) that can suppress or enhance the ionization of the target analyte.[2]

-

Instrumental Fluctuations: Minor variations in injection volume or mass spectrometer sensitivity over time.[1]

The mass spectrometer detects both the analyte and the co-eluting internal standard based on their mass-to-charge (m/z) ratio. By measuring the peak area ratio of the analyte to the internal standard, these sources of error are effectively normalized, enabling highly accurate and precise quantification.[4]

References

The Role of N-Acetyl-S-phenyl-DL-cysteine-3,3-d2 as a Tracer in Biomedical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Acetyl-S-phenyl-DL-cysteine-3,3-d2, a critical tracer compound and internal standard used in the quantitative analysis of S-phenylmercapturic acid (SPMA). SPMA is a key urinary biomarker for assessing exposure to benzene (B151609), a ubiquitous environmental pollutant and known carcinogen. This document details the underlying metabolic pathways, experimental protocols for its application, and relevant quantitative data, offering a valuable resource for professionals in toxicology, drug development, and environmental health research.

Introduction to Benzene Metabolism and Biomarkers

Benzene is metabolized in the body through a complex series of enzymatic reactions. A minor but highly specific metabolic pathway involves the oxidation of benzene to benzene oxide, which is then conjugated with glutathione (B108866) (GSH).[1][2] Subsequent enzymatic cleavage and N-acetylation lead to the formation of S-phenylmercapturic acid (SPMA), which is excreted in the urine.[1][2] The specificity of SPMA as a metabolite of benzene makes it an excellent biomarker for monitoring benzene exposure, even at low levels.[1][3]

Accurate quantification of urinary SPMA is crucial for assessing exposure levels and associated health risks. Stable isotope dilution analysis using a deuterated internal standard is the gold standard for such quantitative measurements, minimizing analytical variability and improving accuracy. This compound serves as this ideal internal standard, as it is chemically identical to the native SPMA but mass-shifted due to the deuterium (B1214612) labels, allowing for precise differentiation and quantification by mass spectrometry.[4]

Benzene Metabolism to S-Phenylmercapturic Acid (SPMA)

The metabolic pathway from benzene to SPMA is a multi-step process primarily occurring in the liver. The following diagram illustrates the key transformations:

References

Physical characteristics of N-Acetyl-S-phenyl-DL-cysteine-3,3-d2

Technical Guide: N-Acetyl-S-phenyl-DL-cysteine-3,3-d2

Audience: Researchers, Scientists, and Drug Development Professionals

Core Subject: An In-depth Examination of the Physical Characteristics, Biological Significance, and Analytical Application of this compound.

This technical guide provides a comprehensive overview of this compound, a deuterated isotopologue of S-phenylmercapturic acid. The document details its physical and chemical properties, its role in the metabolic pathway of benzene (B151609), and its primary application as an internal standard in analytical toxicology.

Physical and Chemical Properties

This compound is the deuterium-labeled form of N-Acetyl-S-phenyl-DL-cysteine.[1] The incorporation of two deuterium (B1214612) atoms at the C-3 position of the cysteine residue results in a higher molecular weight compared to its unlabeled counterpart. This mass difference is fundamental to its use in mass spectrometry-based analytical methods.

The key physical and chemical data for this compound are summarized in the table below. Data for the non-deuterated L-enantiomer (S-Phenylmercapturic Acid) is also provided for comparison where specific data for the deuterated DL-racemate is unavailable.

| Property | Value (this compound) | Value (S-Phenylmercapturic Acid - non-deuterated) |

| Molecular Formula | C₁₁H₁₁D₂NO₃S[2][3] | C₁₁H₁₃NO₃S[4][5] |

| Molecular Weight | 241.30 g/mol [2][6] | 239.29 g/mol [4][5] |

| Synonyms | DL-S-Phenylmercapturic Acid-d2; Ac-DL-Cys(Ph)-OH-d2 | N-acetyl-S-phenyl-L-cysteine; S-PMA[5] |

| CAS Number | N/A | 20640-68-0 (for DL form)[6]; 4775-80-8 (for L-form)[4][5] |

| Isotopic Enrichment | ≥99 atom % D[6][7] | N/A |

| Melting Point | Not available | 155 °C[8] |

| Solubility | 10 mM in DMSO[2] | DMF: 30 mg/ml; DMSO: 30 mg/ml; Ethanol: 5 mg/ml[5] |

| Storage Conditions | Room temperature[2][6] | -20°C[5] |

| Stability | Stable under recommended storage conditions. Re-analysis is suggested after three years.[6] | Stable for ≥ 4 years at -20°C[5] |

Biological Significance and Metabolic Pathway

The non-deuterated analog of this compound, S-phenylmercapturic acid (S-PMA), is a well-established urinary biomarker for assessing exposure to benzene.[5][9] Benzene undergoes extensive metabolism in the body. One of its minor but highly specific metabolic pathways involves an initial oxidation to benzene oxide, followed by enzymatic conjugation with glutathione (B108866) (GSH). This conjugate is then sequentially metabolized through the mercapturic acid pathway to ultimately yield S-PMA, which is excreted in the urine.[10] The specificity of S-PMA makes it a more reliable biomarker for low-level benzene exposure than other metabolites like phenol (B47542) or trans,trans-muconic acid.[9]

The diagram below illustrates the metabolic conversion of benzene to S-phenylmercapturic acid.

Caption: Metabolic pathway of benzene to S-phenylmercapturic acid (S-PMA).

Experimental Protocols: Analytical Application

The primary application of this compound is as an internal standard for the quantitative analysis of S-PMA in biological matrices, most commonly urine, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][11][12] Its chemical similarity to the analyte (S-PMA) ensures it behaves almost identically during sample extraction, chromatographic separation, and ionization, while its mass difference allows for distinct detection by the mass spectrometer. This corrects for variations in sample preparation and instrument response, leading to highly accurate and precise quantification.

General Protocol for S-PMA Quantification in Urine using LC-MS/MS

This protocol outlines a typical workflow for determining S-PMA concentrations in urine samples.

-

Sample Preparation:

-

Thaw frozen urine samples to room temperature.

-

Vortex mix the samples to ensure homogeneity.

-

Transfer a known aliquot (e.g., 1 mL) of each urine sample, calibrator, and quality control sample into a clean tube.

-

Add a precise volume of a working solution of this compound (the internal standard, I.S.) to each tube.

-

Acidify the samples (e.g., with formic acid) to optimize the extraction of S-PMA.

-

-

Extraction:

-

Perform a sample cleanup and concentration step. This is often achieved using automated solid-phase extraction (SPE) on a 96-well plate format or liquid-liquid extraction (LLE) with a solvent like ethyl acetate.[11][12]

-

Wash the extraction medium to remove interfering matrix components.

-

Elute the analyte and the I.S. from the SPE sorbent or collect the organic phase from the LLE.

-

Evaporate the eluate/extract to dryness under a stream of nitrogen.

-

Reconstitute the dried residue in a small, known volume of the initial LC mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Chromatographically separate the S-PMA and the I.S. from other components using a C18 reverse-phase column with a gradient elution (e.g., using a mobile phase of water and acetonitrile (B52724) with formic or acetic acid).[11]

-

Detect the parent and product ions for both S-PMA and the I.S. using a tandem mass spectrometer operating in negative ion mode with Multiple Reaction Monitoring (MRM).[11][12]

-

-

Data Analysis:

-

Integrate the peak areas for both the S-PMA and the I.S. MRM transitions.

-

Calculate the ratio of the analyte peak area to the I.S. peak area.

-

Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.

-

Determine the concentration of S-PMA in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

The following diagram outlines this analytical workflow.

Caption: Workflow for S-PMA quantification using a deuterated internal standard.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. immunomart.com [immunomart.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. N-Acetyl-S-phenyl- L- cysteine analytical standard 4775-80-8 [sigmaaldrich.com]

- 5. caymanchem.com [caymanchem.com]

- 6. cdnisotopes.com [cdnisotopes.com]

- 7. theclinivex.com [theclinivex.com]

- 8. cdc.gov [cdc.gov]

- 9. Suitability of S-phenyl mercapturic acid and trans-trans-muconic acid as biomarkers for exposure to low concentrations of benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of N-acetyl-S-(2,5-dihydroxyphenyl)-L-cysteine as a urinary metabolite of benzene, phenol, and hydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Determination of S-phenylmercapturic acid in human urine using an automated sample extraction and fast liquid chromatography-tandem mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Acetyl-S-phenyl-DL-cysteine-3,3-d2: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-S-phenyl-DL-cysteine-3,3-d2 is the deuterium-labeled form of N-Acetyl-S-phenyl-DL-cysteine, also known as S-phenylmercapturic acid (SPMA). SPMA is a critical urinary biomarker for assessing exposure to benzene (B151609), a widespread environmental and industrial pollutant. The deuterated analog serves as an invaluable internal standard for precise quantification in various analytical methodologies, including those utilizing mass spectrometry. This technical guide provides an in-depth overview of the compound's properties, synthesis, analytical protocols, and its role in metabolic pathways.

Core Data Summary

A specific CAS (Chemical Abstracts Service) number for this compound is not consistently available across chemical suppliers; it is often listed as "Not Available" or "N/A".[1][2] However, the CAS number for the unlabeled parent compound, N-Acetyl-S-phenyl-DL-cysteine, is 20640-68-0 .[2][3]

Physical and Chemical Properties

The following tables summarize the key quantitative data for both the deuterated and non-deuterated forms of N-Acetyl-S-phenyl-cysteine.

| Property | This compound | Reference(s) |

| Molecular Formula | C₁₁H₁₁D₂NO₃S | [1] |

| Molecular Weight | 241.3 g/mol | [1][2] |

| Isotopic Enrichment | ≥99 atom % D | [2][3] |

| Appearance | Typically a solid | |

| Storage Conditions | Store at room temperature or 2-8°C, protected from light and moisture. | [2][4] |

| Property | N-Acetyl-S-phenyl-L-cysteine (Non-deuterated) | Reference(s) |

| Molecular Formula | C₁₁H₁₃NO₃S | [5] |

| Molecular Weight | 239.29 g/mol | [5] |

| Appearance | White crystalline solid | |

| Assay (HPLC) | ≥98.0% | [5] |

| Optical Activity | [α]/D -25.0±2.0°, c = 1 in ethanol | [5] |

| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 5 mg/ml | [6] |

| λmax | 254 nm | [6] |

Metabolic Pathway of Benzene to S-Phenylmercapturic Acid (SPMA)

N-Acetyl-S-phenyl-cysteine is not a signaling molecule but rather the end-product of a major detoxification pathway for benzene. The biotransformation of benzene into SPMA is a multi-step process initiated in the liver.

-

Oxidation: Benzene is first oxidized by cytochrome P450 enzymes to form benzene oxide, a reactive epoxide.

-

Glutathione (B108866) Conjugation: Benzene oxide is then conjugated with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs).

-

Enzymatic Cleavage: The resulting glutathione conjugate undergoes sequential enzymatic cleavage of the glutamate (B1630785) and glycine (B1666218) residues, leaving the cysteine conjugate.

-

N-Acetylation: Finally, the cysteine conjugate is N-acetylated by N-acetyltransferase to form S-phenylmercapturic acid (SPMA), which is then excreted in the urine.

This metabolic pathway is crucial for detoxifying benzene and its reactive intermediates. The level of SPMA in urine is a direct indicator of benzene exposure.[6]

References

- 1. digitalcommons.wku.edu [digitalcommons.wku.edu]

- 2. Phenylmercapturic Acid | C11H13NO3S | CID 2723735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pathways of formation of 2-, 3- and 4-bromophenol from bromobenzene. Proposed mechanism for C-S lyase reactions of cysteine conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Suitability of S-phenyl mercapturic acid and trans-trans-muconic acid as biomarkers for exposure to low concentrations of benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acylase I-catalyzed deacetylation of N-acetyl-L-cysteine and S-alkyl-N-acetyl-L-cysteines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The use of S-phenylmercapturic acid as a biomarker in molecular epidemiology studies of benzene - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of N-Acetyl-S-phenyl-DL-cysteine-3,3-d2 in Human Urine using LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Acetyl-S-phenyl-DL-cysteine is a mercapturic acid derivative and a known biomarker for benzene (B151609) exposure. Its deuterated analog, N-Acetyl-S-phenyl-DL-cysteine-3,3-d2, serves as an ideal internal standard for the accurate quantification of the parent compound in biological matrices. This application note provides a detailed protocol for the analysis of this compound using a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The methodology is adapted from established procedures for the analysis of S-phenylmercapturic acid in human urine.[1]

Experimental Protocol

This protocol outlines the sample preparation, LC-MS/MS parameters, and data analysis for the quantification of this compound.

Sample Preparation

-

Urine Sample Collection: Collect human urine samples in polypropylene (B1209903) tubes.

-

Acidification: Take a 1 mL aliquot of the urine sample and acidify it with hydrochloric acid to a pH of 0.5 ± 0.1.

-

Incubation: Incubate the acidified sample at room temperature for 1 hour in the dark. This step is crucial for the conversion of any potential pre-mercapturic acids to their corresponding mercapturic acids.[1]

-

Automated Solid Phase Extraction (SPE): Employ a two-dimensional liquid chromatography system for automated sample enrichment and clean-up.

-

Enrichment Column: Use a restricted access material column (RAM C18).

-

Analytical Column: Use a core-shell biphenyl (B1667301) material for chromatographic separation.[1]

-

LC-MS/MS Analysis

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.

-

Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters:

| Parameter | Value |

| Analytical Column | Core-shell biphenyl column |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Optimized for separation of the analyte from matrix components |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

MS Parameters:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | To be determined for this compound |

| Product Ion (m/z) | To be determined for this compound |

| Collision Energy | Optimized for the specific MRM transition |

| Ion Source Temperature | 500 °C |

Data Analysis

-

Quantification: The concentration of this compound is determined by comparing the peak area ratio of the analyte to a suitable internal standard against a calibration curve. In many applications, this compound itself serves as the internal standard for the quantification of the non-deuterated N-Acetyl-S-phenyl-cysteine.

Quantitative Data Summary

The following table summarizes the expected quantitative performance of the LC-MS/MS method for the analysis of S-phenylmercapturic acid, which can be considered indicative for its deuterated analog.

| Parameter | Result |

| Limit of Detection (LOD) | 0.03 - 0.04 µg/L[1] |

| Intraday Precision | 2.2% - 4.3%[1] |

| Interday Precision | 2.2% - 4.3%[1] |

| Mean Accuracy | 98.4% - 100.8%[1] |

Visualizations

Experimental Workflow

Caption: Workflow for the LC-MS/MS analysis of this compound.

Signaling Pathway Context

While this compound is an analytical standard and not part of a signaling pathway, its non-deuterated counterpart, S-phenylmercapturic acid, is a product of benzene metabolism. The following diagram illustrates the metabolic pathway leading to the formation of S-phenylmercapturic acid.

Caption: Metabolic pathway of benzene to S-phenylmercapturic acid.

References

Quantitative Analysis of S-phenylmercapturic Acid in Human Urine using N-Acetyl-S-phenyl-DL-cysteine-3,3-d2 as an Internal Standard

Application Note

Introduction

S-phenylmercapturic acid (SPMA), the N-acetyl cysteine conjugate of benzene (B151609), is a specific and widely accepted biomarker for monitoring human exposure to benzene, a known carcinogen.[1][2] Accurate and precise quantification of SPMA in biological matrices, such as urine, is crucial for assessing occupational and environmental exposure to this volatile organic compound. The use of a stable isotope-labeled internal standard is essential for robust and reliable bioanalytical methods, compensating for variations in sample preparation and instrumental analysis.[3] N-Acetyl-S-phenyl-DL-cysteine-3,3-d2, a deuterated analog of SPMA, is an ideal internal standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document provides detailed protocols and application data for the determination of SPMA in human urine using this compound.

Principle

The method is based on the principle of isotope dilution mass spectrometry. A known amount of the deuterated internal standard, this compound, is added to a urine sample. The analyte (SPMA) and the internal standard are then extracted from the matrix, separated by high-performance liquid chromatography (HPLC), and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The ratio of the peak area of the analyte to that of the internal standard is used to calculate the concentration of SPMA in the sample, ensuring high accuracy and precision by correcting for any analyte loss during sample processing and instrumental analysis.

Application

This method is intended for researchers, scientists, and drug development professionals involved in:

-

Biomonitoring of benzene exposure: Assessing exposure levels in occupational settings or the general population.

-

Toxicology studies: Investigating the metabolism and disposition of benzene.

-

Pharmacokinetic studies: Although not a drug itself, understanding the metabolic pathways of xenobiotics is crucial in drug development.

-

Environmental health studies: Evaluating the impact of environmental pollutants on human health.

Quantitative Data Summary

The following tables summarize the quantitative performance of LC-MS/MS methods for the analysis of S-phenylmercapturic acid in human urine using a deuterated internal standard.

Table 1: LC-MS/MS Method Validation Parameters

| Parameter | Result | Reference |

| Linearity Range | 0.400 - 200 ng/mL | [1] |

| 0.5 - 500 ng/mL | [3] | |

| 0 - 500 ng/ml | [4] | |

| Correlation Coefficient (r) | > 0.99 | [3] |

| 0.9986 | [4] | |

| Accuracy (% Relative Error) | < 7.5% | [1] |

| 91.4 - 105.2% | [3] | |

| Precision (% Relative Standard Deviation) | < 6.5% | [1] |

| 4.73 - 9.96% | [3] | |

| 1.49% | [4] | |

| Limit of Detection (LOD) | 8.0 ng/ml | [4] |

| Limit of Quantification (LOQ) | 0.19 µg/mL | [3] |

| Recovery | 78.2% - 84.5% | [4] |

Table 2: Mass Spectrometry Parameters for SPMA and Deuterated Internal Standard

| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| S-phenylmercapturic acid (SPMA) | Negative ESI | 238 | 109 | [1] |

| S-phenylmercapturic acid-d5 (Internal Standard) | Negative ESI | 243 | 114 | [1] |

| S-phenylmercapturic acid-d2 (Internal Standard) | Negative ESI | 240 | 111 (projected) | [4] |

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is adapted from a method utilizing an automated 96-well SPE plate for high-throughput sample cleanup.[1]

Materials:

-

Human urine samples

-

This compound internal standard solution (concentration to be optimized based on expected analyte levels)

-

Water

-

10 mM Sodium acetate (B1210297) solution (pH 6.3)

-

1% Formic acid in methanol

-

Oasis MAX 96-well SPE plate (or equivalent mixed-mode anion exchange sorbent)

-

96-well collection plate

-

Centrifuge

Procedure:

-

Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.

-

To a 1.5 mL microcentrifuge tube, add 500 µL of urine.

-

Spike the urine sample with an appropriate volume of the this compound internal standard solution.

-

Vortex the mixture briefly.

-

Condition the SPE plate wells sequentially with 1 mL of methanol followed by 1 mL of water.

-

Load the entire spiked urine sample onto the conditioned SPE plate.

-

Wash the wells sequentially with 1 mL of water and 1 mL of 10 mM sodium acetate solution (pH 6.3).

-

Elute the analyte and internal standard with 0.6 mL of 1% formic acid in methanol into a clean 96-well collection plate.

-

Evaporate the eluent to dryness under a stream of nitrogen at approximately 40°C.

-

Reconstitute the dried extract in a suitable volume (e.g., 150 µL) of the initial mobile phase.

-

The sample is now ready for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol outlines a rapid LC-MS/MS method for the analysis of SPMA.[1]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source

Chromatographic Conditions:

-

Column: Genesis C18, 50 x 2.1 mm, 4 µm (or equivalent)

-

Mobile Phase A: Water with 0.01% acetic acid

-

Mobile Phase B: Acetonitrile with 0.01% acetic acid

-

Flow Rate: 0.6 mL/min

-

Injection Volume: 20 µL

-

Gradient Program:

-

0 - 0.2 min: 20% B

-

0.2 - 1.0 min: 20% to 50% B

-

1.05 - 1.5 min: 90% B

-

1.55 - 2.5 min: 20% B (re-equilibration)

-

-

Total Run Time: Approximately 3 minutes

Mass Spectrometry Conditions:

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

SPMA: m/z 238 → 109

-

This compound: m/z 240 → 111 (projected, requires empirical confirmation)

-

Note: If using SPMA-d5, the transition is m/z 243 → 114.[1]

-

-

Collision Gas: Argon

-

Optimize other parameters such as capillary voltage, gas flows, and collision energy for the specific instrument used.

Visualizations

References

- 1. Determination of S-phenylmercapturic acid in human urine using an automated sample extraction and fast liquid chromatography-tandem mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scielo.br [scielo.br]

- 4. [Determination of S-phenylmercapturic acid in urine by on-line enrichment liquid chromatography tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for N-Acetyl-S-phenyl-DL-cysteine in Urine Metabolite Analysis

Introduction

N-Acetyl-S-phenyl-DL-cysteine, also known as S-phenylmercapturic acid (SPMA), is a key biomarker for monitoring human exposure to benzene (B151609), a known carcinogen.[1][2][3] Benzene is metabolized in the body, and one of its metabolic products, SPMA, is excreted in the urine. The quantification of SPMA in urine provides a reliable measure of benzene exposure. To ensure accuracy and precision in analytical methods, a stable isotope-labeled internal standard, such as N-Acetyl-S-phenyl-DL-cysteine-3,3-d2, is employed. This document provides detailed application notes and protocols for the analysis of SPMA in urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard. While the specific d2 variant is commercially available, the following protocols utilize the more extensively documented d5-SPMA as a representative example of a deuterated internal standard.

Metabolic Pathway of Benzene to S-Phenylmercapturic Acid (SPMA)

Benzene undergoes a series of biotransformation reactions to be excreted from the body. A minor but highly specific pathway involves its conversion to SPMA. This pathway is crucial for biomonitoring benzene exposure.

Caption: Metabolic conversion of benzene to S-phenylmercapturic acid (SPMA).

Experimental Protocols

Protocol 1: Automated Solid-Phase Extraction (SPE) and Fast LC-MS/MS

This protocol is adapted from a method designed for high-throughput analysis of SPMA in human urine.[1][2]

1. Sample Preparation (Automated SPE)

-

Internal Standard Spiking: To 20.0 µL of urine sample, add internal standard solution (e.g., S-phenylmercapturic acid-d5).

-

Plate Conditioning: Condition a 96-well Oasis MAX (mix-mode anion exchange) plate with 1 mL of methanol (B129727) followed by 1 mL of water.

-

Sample Loading: Load the spiked urine samples onto the conditioned SPE plate.

-

Washing: Wash the plate sequentially with 1 mL of water and 1 mL of 40% methanol in water.

-

Elution: Elute the analytes with 0.6 mL of 1% formic acid in methanol.

-

Reconstitution: Dilute the eluent with 150 µL of water before LC-MS/MS analysis.

2. LC-MS/MS Analysis

-

Liquid Chromatography:

-

Column: Genesis C18, 50 × 2.1 mm, 4 µm

-

Mobile Phase A: Water with 0.01% acetic acid

-

Mobile Phase B: Acetonitrile with 0.01% acetic acid

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 20 µL

-

Gradient: A linear gradient is typically used, starting with a high percentage of mobile phase A and increasing the percentage of mobile phase B over a short run time (e.g., 3 minutes).

-

-

Mass Spectrometry:

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

SPMA: m/z 238 → 109

-

SPMA-d5: m/z 243 → 114

-

-

Protocol 2: Liquid-Liquid Extraction (LLE) and LC-MS/MS

This protocol offers a simpler extraction alternative to SPE.[4]

1. Sample Preparation (LLE)

-

Sample Aliquoting: Take 500 µL of urine in a 5-mL polypropylene (B1209903) tube.

-

Internal Standard and Acidification: Add 50 µL of internal standard (SPMA-d5, 1 µg/mL) and 50 µL of 95% acetic acid.

-

Extraction: Add 3 mL of methyl tert-butyl ether (MTBE), homogenize for 10 minutes, and centrifuge for 5 minutes at 3400 rpm.

-

Evaporation: Transfer 2.6 mL of the supernatant to a new tube and evaporate to dryness in a vacuum centrifuge at 45 °C.

-

Reconstitution: Reconstitute the dried extract with 100 µL of the mobile phase and vortex for 30 seconds.

2. LC-MS/MS Analysis

-

Liquid Chromatography:

-

Column: Ascentis Express C18 (150 x 4.6 mm, 2.7 µm) maintained at 30 °C.

-

Mobile Phase A: 0.5% acetic acid in water

-

Mobile Phase B: Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 25 µL

-

Gradient:

-

0-2 min: 90% A

-

2-5 min: Linear gradient to 40% A

-

5-6 min: Hold at 40% A

-

6-7.5 min: Return to 90% A

-

7.5-13 min: Equilibration at 90% A

-

-

-

Mass Spectrometry:

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

SPMA: m/z 238 → 109.1 (quantitation) and m/z 238 → 179.1 (confirmation)

-

SPMA-d5: m/z 243.1 → 114.1

-

-

Experimental Workflow Diagram

Caption: General workflow for urinary SPMA analysis.

Quantitative Data Summary

The following tables summarize typical quantitative parameters from validated LC-MS/MS methods for SPMA analysis in urine.

Table 1: Method Performance Characteristics

| Parameter | Method 1 (SPE)[1][2] | Method 2 (LLE)[4] |

| Calibration Range | 0.400 - 200 ng/mL | 0.5 - 500 ng/mL |

| Limit of Detection (LOD) | Not Reported | 0.05 µg/mL |